

A Comparative Analysis of Glucosulfone and Dapsone in the Treatment of Leprosy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glucosulfone**

Cat. No.: **B1195741**

[Get Quote](#)

A historical perspective on the evolution of sulfone therapy reveals the pivotal roles of **Glucosulfone** (as sodium **glucosulfone**, Promin) and its successor, dapsone, in revolutionizing the management of leprosy. While dapsone remains a cornerstone of modern multi-drug therapy, an examination of early clinical data provides valuable insights into the efficacy and safety profiles of these two foundational sulfone drugs.

Glucosulfone, a complex sulfone derivative, was the first of its class to demonstrate significant therapeutic activity against *Mycobacterium leprae*. It is now understood to be a prodrug, which the body metabolizes into dapsone, the therapeutically active compound.^[1] Early clinical trials with **Glucosulfone** marked a turning point in the treatment of leprosy, offering the first truly effective chemotherapy for the disease. However, the landscape of leprosy treatment evolved with the introduction of dapsone, a simpler and orally administered sulfone that eventually supplanted **Glucosulfone**. This guide provides a comparative overview of the efficacy, experimental protocols, and pharmacological characteristics of **Glucosulfone** and dapsone, drawing upon available historical and contemporary data.

Efficacy and Clinical Outcomes

Direct comparative clinical trials between **Glucosulfone** and dapsone are scarce in modern literature, as dapsone quickly became the standard of care. However, historical reports from early clinical investigations with **Glucosulfone** (Promin) provide valuable data on its efficacy. Dr. Guy Henry Faget's pioneering work at the Carville Leprosarium in the 1940s documented the clinical improvements in patients treated with Promin.

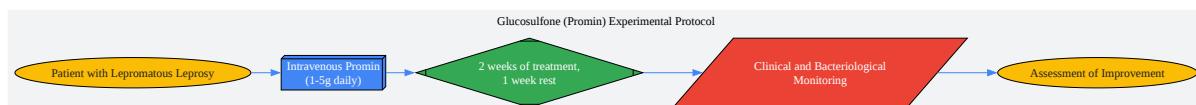
A 1943 progress report on the use of Promin in 22 patients with lepromatous leprosy showed that after treatment, 15 patients (68%) showed improvement, 6 (27%) were unchanged, and 1 (5%) had worsened. Notably, 5 of these patients (23%) became bacteriologically negative.[2] Further reports in 1946 on a larger cohort of 137 patients continuing treatment for 1 to 5 years demonstrated ongoing clinical improvement in lepromatous lesions and a gradual decrease in the quantity of bacilli.[3]

While these early studies lacked the rigorous design of modern clinical trials, they established the principle of sulfone efficacy in leprosy. Subsequent research and extensive clinical experience with dapsone, particularly as part of the World Health Organization's (WHO) multi-drug therapy (MDT), have solidified its role in leprosy treatment. Modern MDT regimens, which include dapsone, rifampicin, and clofazimine, have proven highly effective in curing leprosy and preventing the development of drug resistance.

Table 1: Comparison of **Glucosulfone** (Promin) and Dapsone Efficacy in Leprosy

Feature	Glucosulfone (Promin)	Dapsone
Active Moiety	Dapsone (metabolite)	Dapsone
Primary Indication	Leprosy (historical)	Leprosy, Dermatitis Herpetiformis
Historical Efficacy	Demonstrated significant clinical and bacteriological improvement in early trials.[2] [3][4]	Established as a highly effective component of modern Multi-Drug Therapy (MDT).
Modern Usage	No longer in clinical use.	A core component of the WHO's MDT for both paucibacillary and multibacillary leprosy.

Experimental Protocols


The experimental protocols for the early clinical trials of **Glucosulfone** and the later standardized regimens for dapsone reflect the evolution of clinical research and therapeutic standards.

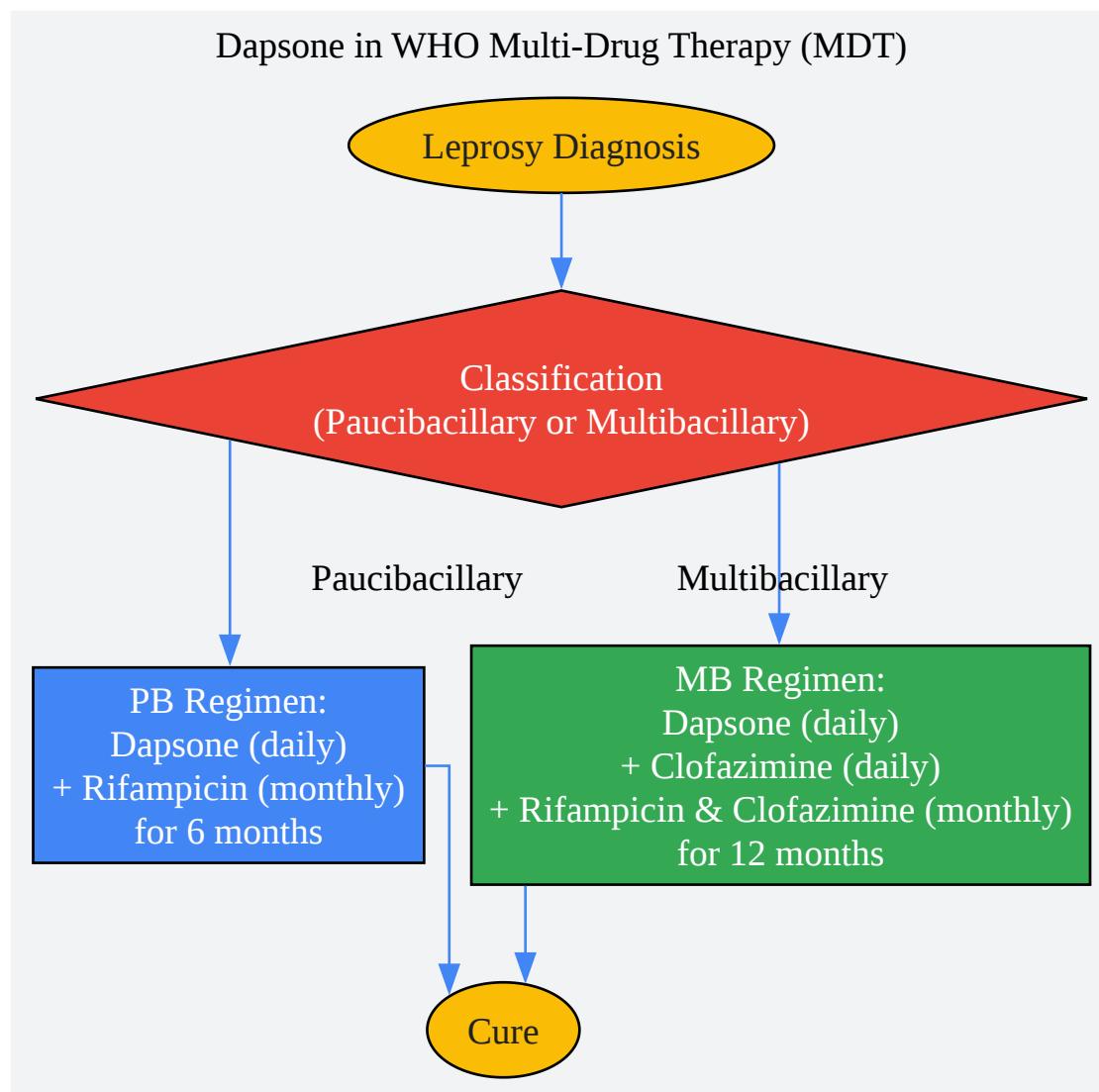
Glucosulfone (Promin) Experimental Protocol (Based on Faget's early studies)

The initial trials with Promin at the Carville Leprosarium involved intravenous administration.

The treatment protocol, as described in historical accounts, was as follows:

- Drug: Promin (sodium **glucosulfone**)
- Administration: Intravenous injection.
- Dosage: Treatment was initiated with a daily dose of 1 gram, which was gradually increased to 5 grams daily.
- Treatment Cycle: To manage potential toxicity, a cyclical regimen was often employed, consisting of daily injections for two weeks followed by a one-week rest period.
- Monitoring: Patient progress was monitored through clinical examination of skin lesions, bacteriological examination of skin smears, and general health assessments.

[Click to download full resolution via product page](#)


Experimental workflow for early **Glucosulfone** (Promin) trials.

Dapsone in Modern Multi-Drug Therapy (MDT) Protocol

The WHO has established standardized MDT regimens for the treatment of both paucibacillary (PB) and multibacillary (MB) leprosy.

- Paucibacillary (PB) Leprosy:

- Regimen: Dapsone 100 mg daily (unsupervised) + Rifampicin 600 mg once a month (supervised).
- Duration: 6 months.
- Multibacillary (MB) Leprosy:
 - Regimen: Dapsone 100 mg daily (unsupervised) + Clofazimine 50 mg daily (unsupervised) + Rifampicin 600 mg and Clofazimine 300 mg once a month (supervised).
 - Duration: 12 months.

[Click to download full resolution via product page](#)

Logical flow of modern dapsone-containing MDT for leprosy.

Pharmacological Comparison

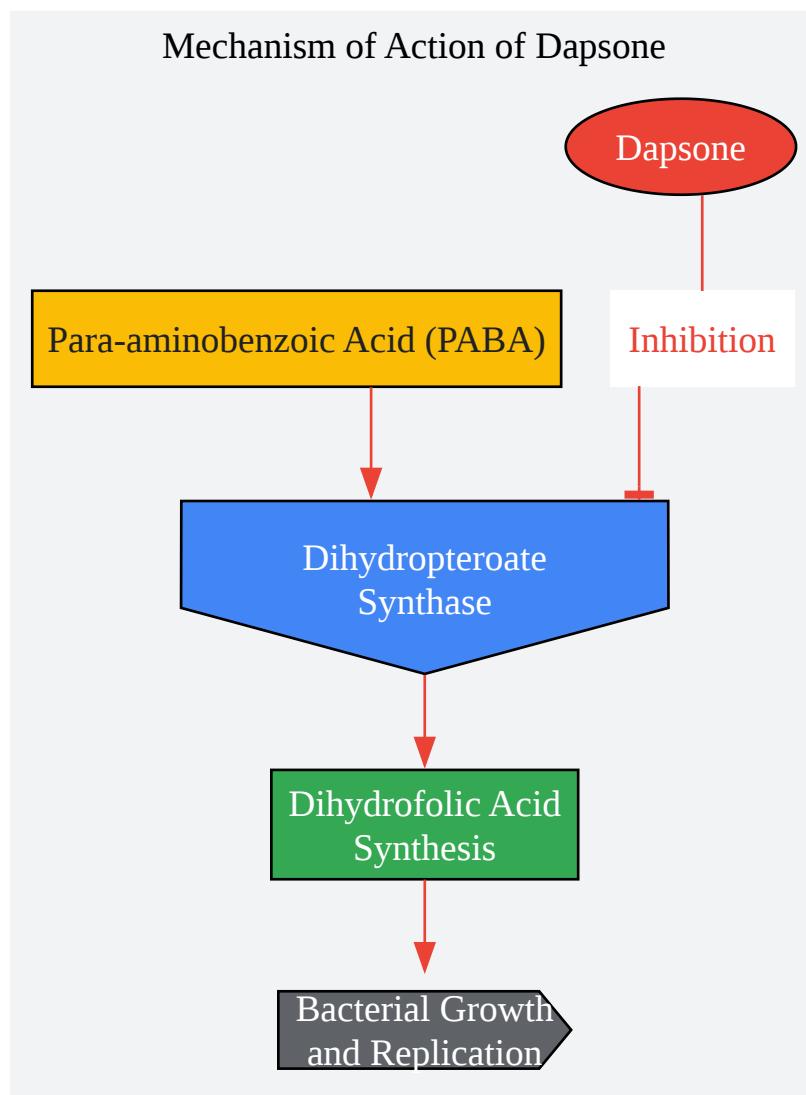

The primary pharmacological difference between **Glucosulfone** and dapsone lies in their administration and metabolism.

Table 2: Pharmacological and Safety Profile Comparison

Feature	Glucosulfone (Promin)	Dapsone
Chemical Nature	Prodrug of dapsone (sodium glucosulfone)	Diaminodiphenyl sulfone (DDS)
Administration	Intravenous	Oral
Metabolism	Metabolized in the body to release dapsone.	Undergoes N-acetylation and N-hydroxylation in the liver. [5]
Active Form	Dapsone	Dapsone
Adverse Effects	Severe side effects were noted in early trials, leading to temporary suspension of studies. [6] These included hematological toxicities.	Dose-dependent hemolysis (especially in G6PD deficient individuals), methemoglobinemia, agranulocytosis, and dapsone hypersensitivity syndrome. [7] [8] [9]

Mechanism of Action

As **Glucosulfone**'s therapeutic effect is due to its conversion to dapsone, both drugs share the same ultimate mechanism of action. Dapsone is a bacteriostatic agent that acts as a competitive antagonist of para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of dihydrofolic acid in *Mycobacterium leprae*. This disruption of the folic acid pathway is essential for bacterial growth and replication.

[Click to download full resolution via product page](#)

Signaling pathway illustrating dapsoe's mechanism of action.

Conclusion

Glucosulfone (Promin) holds a significant place in the history of medicine as the first effective chemotherapy for leprosy. The early, albeit less rigorous by modern standards, clinical trials demonstrated its capacity to halt the progression of the disease. However, its intravenous administration and associated toxicities paved the way for the adoption of its orally available and better-tolerated active metabolite, dapsoe. Today, dapsoe remains an indispensable component of the highly effective multi-drug therapy that has rendered leprosy a curable disease. The journey from **Glucosulfone** to dapsoe exemplifies the progress in drug

development, leading to safer and more accessible treatments for devastating infectious diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A History of Leprosy: From Ancient Stigma to Modern Science [brewminate.com]
- 2. Guy Henry Faget - Wikipedia [en.wikipedia.org]
- 3. ila.ilsl.br [ila.ilsl.br]
- 4. Dr Guy H Faget | International Leprosy Association - History of Leprosy [leprosyhistory.org]
- 5. ila.ilsl.br [ila.ilsl.br]
- 6. Present status of promin treatment in leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adverse reactions in leprosy patients who underwent dapsone multidrug therapy: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Case Report: A Case of Type 1 Leprosy Reaction and Dapsone Hypersensitivity Syndrome Complicating the Clinical Course of Multibacillary Leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Glucosulfone and Dapsone in the Treatment of Leprosy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195741#comparing-the-efficacy-of-glucosulfone-versus-dapsone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com